molecular formula C14H22Br2N4OSi B11830737 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine

6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B11830737
M. Wt: 450.24 g/mol
InChI Key: GTBBIZXNNOCONK-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a complex organic compound that features a triazolopyrazine core with bromine atoms at positions 6 and 8, a tert-butyldimethylsilyl-protected hydroxyl group at the 2-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyldimethylsilyl-protected hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination under suitable conditions.

    Substitution: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of debrominated derivatives.

    Substitution: Formation of new derivatives with substituted groups at the bromine positions.

Scientific Research Applications

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Material Science: Its unique properties may be explored for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tert-butyldimethylsilyl group can be cleaved under specific conditions to reveal the active hydroxyl group, which can participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromo-2-(2-hydroxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine: Similar structure but lacks the tert-butyldimethylsilyl protection.

    6,8-Dibromo-2-(2-methoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine: Similar structure with a methoxy group instead of the tert-butyldimethylsilyl group.

Uniqueness

The presence of the tert-butyldimethylsilyl group in 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine provides unique stability and reactivity characteristics, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C14H22Br2N4OSi

Molecular Weight

450.24 g/mol

IUPAC Name

tert-butyl-[2-(6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethoxy]-dimethylsilane

InChI

InChI=1S/C14H22Br2N4OSi/c1-9-11(15)18-12(16)13-17-10(19-20(9)13)7-8-21-22(5,6)14(2,3)4/h7-8H2,1-6H3

InChI Key

GTBBIZXNNOCONK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=NC(=NN12)CCO[Si](C)(C)C(C)(C)C)Br)Br

Origin of Product

United States

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